![molecular formula C11H17NO3 B1398080 7-氧代-9-氮杂双环[3.3.1]壬烷-3-羧酸乙酯 CAS No. 1215183-26-8](/img/structure/B1398080.png)
7-氧代-9-氮杂双环[3.3.1]壬烷-3-羧酸乙酯
概述
描述
Ethyl 7-oxo-9-azabicyclo[3.3.1]nonane-3-carboxylate: is a bicyclic compound with a unique structure that includes a nitrogen atom within the ring system
科学研究应用
Ethyl 7-oxo-9-azabicyclo[3.3.1]nonane-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex bicyclic structures.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and other biological processes.
Industry: Used in the synthesis of various chemical products and intermediates.
作用机制
Mode of Action
The specific mode of action of Ethyl 7-oxo-9-azabicyclo[3.3.1]nonane-3-carboxylate is currently unknown . The interaction of this compound with its targets and the resulting changes at the molecular level are subjects of ongoing research.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Ethyl 7-oxo-9-azabicyclo[3.3.1]nonane-3-carboxylate . .
生化分析
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ethyl 7-oxo-9-azabicyclo[3.3.1]nonane-3-carboxylate can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function . Studies have shown that the compound is relatively stable under standard laboratory conditions, but it may degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound can result in cumulative effects on cellular function, including changes in gene expression, enzyme activity, and metabolic flux .
Dosage Effects in Animal Models
The effects of Ethyl 7-oxo-9-azabicyclo[3.3.1]nonane-3-carboxylate vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects on cellular function, while higher doses can lead to significant changes in cell signaling pathways, gene expression, and metabolic processes . Threshold effects have been observed, where a certain dosage is required to elicit a measurable response . Additionally, high doses of the compound may result in toxic or adverse effects, including cell death and tissue damage .
Metabolic Pathways
Ethyl 7-oxo-9-azabicyclo[3.3.1]nonane-3-carboxylate is involved in various metabolic pathways, primarily through its interaction with enzymes and cofactors . The compound can inhibit enzymes involved in cell wall synthesis and other metabolic processes, leading to changes in metabolic flux and metabolite levels . Additionally, it may interact with cofactors such as NADH and FADH2, affecting their role in cellular respiration and energy production .
Transport and Distribution
The transport and distribution of Ethyl 7-oxo-9-azabicyclo[3.3.1]nonane-3-carboxylate within cells and tissues are influenced by various factors, including its chemical structure and interactions with transporters and binding proteins . The compound can be transported across cell membranes through passive diffusion or active transport mechanisms, depending on its concentration and the presence of specific transporters . Once inside the cell, it may bind to proteins and other biomolecules, affecting its localization and accumulation within different cellular compartments .
Subcellular Localization
The subcellular localization of Ethyl 7-oxo-9-azabicyclo[3.3.1]nonane-3-carboxylate is critical for its activity and function . The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the cytoplasm, nucleus, or mitochondria, depending on its interactions with cellular proteins and other biomolecules . This localization can influence its ability to interact with enzymes, transcription factors, and other regulatory proteins, thereby affecting its overall biochemical activity .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 7-oxo-9-azabicyclo[3.3.1]nonane-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of radical cyclization protocols. For example, a SmI2-mediated radical cyclization has been reported to be effective in constructing the desired bicyclic framework .
Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling reactive intermediates.
化学反应分析
Types of Reactions: Ethyl 7-oxo-9-azabicyclo[3.3.1]nonane-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Conditions for substitution reactions vary depending on the specific functional groups involved but often include the use of catalysts or specific solvents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more highly oxidized bicyclic compound, while reduction could produce a more reduced form of the original compound.
相似化合物的比较
Ethyl 9-oxo-3-azabicyclo[3.3.1]nonane-7-carboxylate hydrochloride: This compound has a similar bicyclic structure but differs in the position of the functional groups.
tert-butyl 7-oxo-9-oxa-3-azabicyclo[3.3.1]nonane-3-carboxylate: Another similar compound with a different substituent at the carboxylate position.
Uniqueness: Ethyl 7-oxo-9-azabicyclo[3.3.1]nonane-3-carboxylate is unique due to its specific arrangement of functional groups and the presence of a nitrogen atom within the bicyclic ring system. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
属性
IUPAC Name |
ethyl 7-oxo-9-azabicyclo[3.3.1]nonane-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO3/c1-2-15-11(14)7-3-8-5-10(13)6-9(4-7)12-8/h7-9,12H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPFLZILYILGHIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC2CC(=O)CC(C1)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
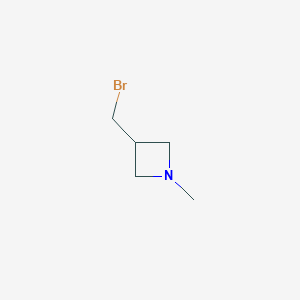
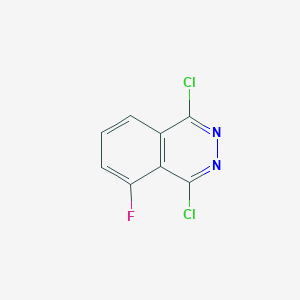
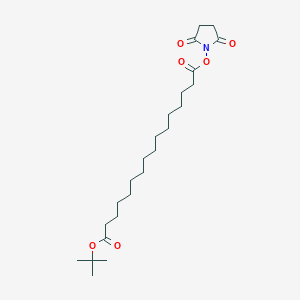
![1-cyclohexyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one](/img/structure/B1398004.png)
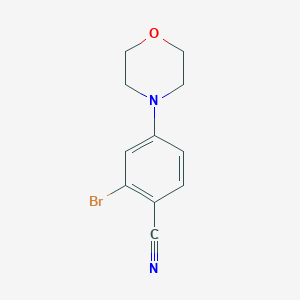
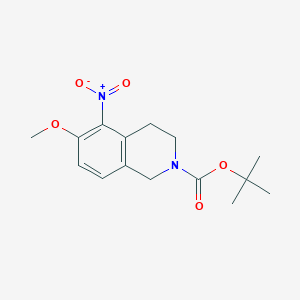
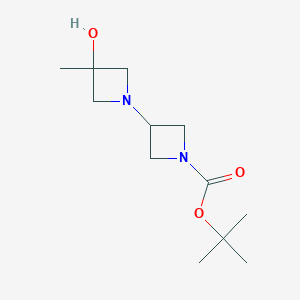
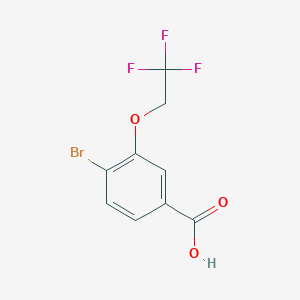
![tert-butyl 3-bromo-1H-pyrrolo[2,3-c]pyridine-1-carboxylate](/img/structure/B1398013.png)
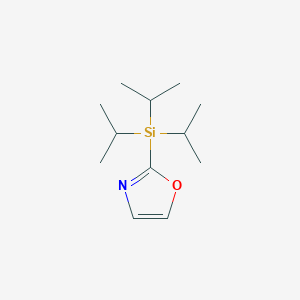

![Methyl 5-chloro-3-(trifluoromethyl)benzo[b]thiophene-2-carboxylate](/img/structure/B1398016.png)
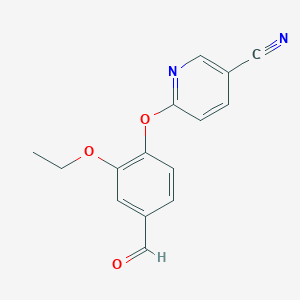
![6-Methylimidazo[1,2-a]pyrazine](/img/structure/B1398020.png)
